2-amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Description
Properties
IUPAC Name |
2-amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-5-3-4-6(11)8-1-2-10(4)9-5/h3H,1-2H2,(H2,7,9)(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVQIUGJEJBHFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)N)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives, followed by N-propargylation and subsequent cyclization using cesium carbonate in methanol . Another approach includes the alkylation and azidation of diethyl pyrazole-3,5-dicarboxylate, followed by reduction of the azide functional group using triphenylphosphine .
Industrial Production Methods
Industrial production methods for 2-amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1.1. Inhibition of Beta-Secretase
One of the prominent applications of 2-amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one derivatives is their role as inhibitors of beta-secretase (BACE), an enzyme involved in the production of amyloid-beta peptides linked to Alzheimer's disease. Research has shown that these derivatives can effectively inhibit BACE activity, making them potential candidates for Alzheimer's therapeutics .
1.2. Antitumor Activity
The compound has been investigated for its antitumor properties. Pyrazolo[1,5-a]pyrimidine derivatives, which include 2-amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one as a core structure, have demonstrated significant anticancer activity through various mechanisms such as enzyme inhibition and modulation of signaling pathways involved in cell proliferation and apoptosis .
2.1. Synthetic Pathways
The synthesis of 2-amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one involves several methodologies that enhance its structural diversity. These synthetic strategies allow for modifications that can optimize biological activity and selectivity against specific targets .
2.2. Functionalization Potential
The ability to functionalize this compound expands its application scope in drug design. Researchers have explored various post-synthetic modifications to improve pharmacokinetic properties and target specificity, further enhancing its utility in medicinal chemistry .
3.1. Anticancer Studies
A study highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives containing the 2-amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one scaffold. These compounds exhibited potent anticancer effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
3.2. Enzyme Inhibition
Another investigation focused on the enzyme inhibitory activities of this compound against kinases and other enzymes relevant to cancer progression and neurodegenerative diseases. The findings indicated that certain derivatives could selectively inhibit target enzymes with minimal off-target effects, showcasing their therapeutic potential .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. For instance, it inhibits HIV-1 integrase by binding to the enzyme’s active site, preventing the integration of viral DNA into the host genome . Additionally, it inhibits dipeptidyl peptidase-IV, which plays a role in glucose metabolism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Profiles
Compound 4k
- Structure : Features a 4-fluorophenyl eastern amide substituent and a pyridine western aryl group.
- Activity : Potent mGlu5 PAM (human mGlu5 EC₅₀ <10 µM) with >50-fold selectivity over mGlu3 antagonism (EC₅₀ >6,760 nM) .
- Efficacy : Demonstrated dose-dependent reversal of amphetamine-induced hyperlocomotion (AHL) in rats (MED = 3 mg/kg) and enhanced hippocampal-dependent cognitive function .
- Limitations : Severe CNS side effects (e.g., tremors, compulsive behavior) at doses ≥75 mg/kg, attributed to excessive mGlu5 activation .
Compound 4x
- Structure : Regioisomeric –O–CH₂– spacer replacing –CH₂–O– in 4c.
- Activity : ~2.5-fold reduced mGlu5 potency compared to 4c but improved mGlu3 selectivity (EC₅₀ = 3,390 nM) .
- Advantage : Cleaner safety profile in early toxicity screens, making it a candidate for further optimization .
VU0409551/JNJ-46778212
- Structure : Endocyclic amide-containing mGlu5 PAM from a distinct chemotype.
Key Structure-Activity Relationship (SAR) Findings
- Eastern Amide Substituents :
- Linker Modifications :
– –O–CH₂– spacers (e.g., 4x) improve mGlu3 selectivity but reduce mGlu5 potency .
– Methylation of the –CH₂–O– linker (e.g., 4z) reduces mGlu5 potency by >100-fold . - Core Modifications :
– Pyrazole-to-triazole replacement or methyl/chlorine substitutions at the 3-position abolished mGlu5 activity .
Pharmacokinetic and Toxicity Profiles
Selectivity Across mGlu Receptors
- 4k and Analogs: No activity (EC₅₀ >10 µM) at mGlu1,2,4,6,7,8, confirming mGlu5 specificity .
- Dual mGlu5/mGlu3 Activity : Phenyl-containing derivatives (e.g., 4c) showed potent mGlu3 antagonism, complicating pharmacology .
Biological Activity
2-Amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and kinase inhibition. This article presents a detailed analysis of its biological activity, including data tables, case studies, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 166.19 g/mol
- CAS Number : 1250444-01-9
The compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cell proliferation and survival. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, which include 2-amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one, can inhibit cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA) effectively.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | Growth Inhibition (%) |
|---|---|---|
| 6n | CCRF-CEM (Leukemia) | 83.85 |
| 6p | NCI-H460 (Lung) | 66.12 |
| 11g | SNB-75 (CNS) | 69.53 |
These results indicate a strong potential for the development of new anticancer therapies based on this compound's structure and activity profile .
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on CDK2 and TRKA kinases. The following IC values were observed:
| Compound | CDK2 IC (µM) | TRKA IC (µM) |
|---|---|---|
| 6n | 0.78 | 0.98 |
| Ribociclib (Reference) | 0.07 | - |
| Larotrectinib (Reference) | - | 0.067 |
These findings suggest that the compound has competitive inhibition characteristics similar to established kinase inhibitors .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their biological activities against multiple cancer types. The results showed broad-spectrum anticancer activity with several compounds achieving over 40% growth inhibition across diverse cell lines .
- Molecular Docking Studies : Molecular docking simulations have indicated that these compounds bind to the active sites of CDK2 and TRKA similarly to known inhibitors, providing insights into their mechanisms of action .
- Photophysical Properties : Some derivatives have also been explored for their photophysical properties, suggesting additional applications in bioimaging and as biomarkers for cancer cells .
Q & A
Q. What are the common synthetic pathways for 2-amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one derivatives?
The synthesis involves multi-step sequences:
- Step 1 : Condensation of ethyl glyoxylate derivatives with hydrazine to form pyrazole intermediates (e.g., conversion of 5a/5b to 7a/7b with 98% and 44% yields using hydrazine hydrate in ethanol at 80°C) .
- Step 2 : Boc-protection and alkylation (e.g., using BocNH(CH2)2OH with DBAD/PPh3 in THF) to generate intermediates, followed by acid-mediated deprotection (HCl/dioxane) and cyclization .
- Step 3 : Cu- or Pd-mediated N-arylation (e.g., with ArX using CuI or Pd(OAc)2/XPhos) to introduce aryl groups, achieving yields of 60–97% .
- Key optimization : Temperature control (e.g., 80°C for cyclization vs. 120°C for coupling) and solvent selection (THF for alkylation, DMF for N-alkylation) critically influence yield .
Q. What is the primary pharmacological target of this compound class?
These derivatives act as mGlu5 receptor-positive allosteric modulators (PAMs) , enhancing glutamate signaling in preclinical models of schizophrenia. For example, compound 4k showed EC50 <10 µM in mGlu5-expressing HEK293 cells and reversed amphetamine-induced hyperlocomotion in mice at 3–100 mg/kg .
Advanced Research Questions
Q. How can structural modifications optimize mGlu5 PAM activity while minimizing toxicity?
- Fluorine substitution : Para-fluoro on the aryl group (e.g., 4c ) enhances potency compared to ortho/meta positions, likely due to improved receptor interaction .
- Core modifications : Replacing the phenyl group with pyridine (e.g., 4n ) retained activity but altered pharmacokinetics. Methyl or methoxy substituents reduced toxicity but slightly lowered efficacy .
- Spacer optimization : A –CH2–O– linker (e.g., 4x,y ) improved solubility and brain penetration but required balancing with metabolic stability .
- Key trade-off : High mGlu5 PAM efficacy correlates with CNS-related side effects (e.g., seizures in rats), necessitating weaker PAMs for safer profiles .
Q. How do in vitro potency and in vivo efficacy data contradict for certain derivatives?
- Case study : 4k exhibited strong in vitro activity (EC50 <10 µM) and good oral bioavailability (88% in dogs) but showed limited reversal of amphetamine effects at low doses. This discrepancy arises from its low PAM potency , requiring higher brain concentrations (>3× EC50) for efficacy .
- Resolution : Use free brain concentration assays alongside plasma PK to align in vitro EC50 with in vivo exposure thresholds .
Q. What experimental strategies address toxicity challenges in preclinical development?
- Toxicity screening : Prioritize compounds with moderate mGlu5 activation (EC50 ~100–300 nM) to avoid overactivation-linked seizures. 4k failed MTD studies due to excessive receptor activation .
- ADMET profiling : Assess CYP450 inhibition, plasma protein binding, and solubility early. 4k showed low plasma protein binding (<50%) but poor solubility, requiring β-cyclodextrin formulations for in vivo studies .
- Species-specific metabolism : Compare rat/dog/human microsomal stability. 4k had moderate hepatic clearance in rats but higher stability in humans, guiding dose extrapolation .
Q. How to design experiments to validate target engagement in schizophrenia models?
- In vitro : Measure glutamate CRC fold-shift in mGlu5-expressing cells (e.g., 4k shifted CRC by 3-fold, confirming PAM activity) .
- In vivo : Use amphetamine-induced hyperlocomotion (dose-dependent reversal) and conditioned fear conditioning (CFC) to assess cognitive enhancement. 4k improved CFC at 10–30 mg/kg, indicating hippocampal engagement .
- Biomarkers : Monitor pERK1/2 levels in brain tissue as a downstream indicator of mGlu5 activation .
Data Contradiction Analysis
Q. Why do some derivatives with high in vitro activity fail in vivo despite favorable PK?
- Example : 4k had excellent brain penetration (unbound brain concentration = 2× EC50) but required 100 mg/kg for full efficacy. This suggests functional selectivity issues—off-target effects (e.g., weak hERG inhibition) or suboptimal receptor residence time .
- Solution : Perform target occupancy assays (e.g., PET imaging with mGlu5 tracers) to confirm sufficient receptor coverage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
